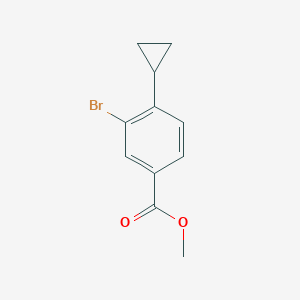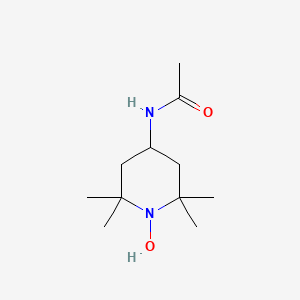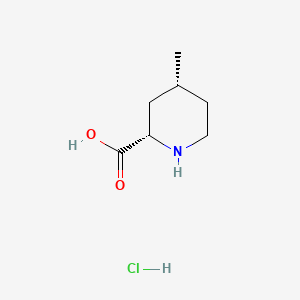
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is a complex organometallic compound It features an iron(2+) ion coordinated with cyclopentadienyl ligands and phosphanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) typically involves the following steps:
Formation of Cyclopentadienyl Ligands: Cyclopentadienyl ligands are prepared by deprotonating cyclopentadiene with a strong base such as sodium hydride.
Coordination to Iron(2+): The cyclopentadienyl ligands are then coordinated to an iron(2+) salt, such as iron(2+) chloride, under an inert atmosphere.
Introduction of Phosphanyl Groups: The dicyclohexylphosphanyl groups are introduced through a ligand exchange reaction, often using a phosphanyl chloride derivative.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include maintaining an inert atmosphere to prevent oxidation and ensuring high purity of reagents to achieve consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the iron(2+) ion is oxidized to iron(3+).
Reduction: Reduction reactions can convert iron(3+) back to iron(2+).
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various phosphanyl or cyclopentadienyl derivatives.
Major Products:
Oxidation Products: Iron(3+) complexes.
Reduction Products: Iron(2+) complexes with different ligands.
Substitution Products: New organometallic complexes with altered ligand environments.
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It is studied for its potential in creating novel materials with unique electronic and magnetic properties.
Biology and Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor for developing new pharmaceuticals.
Biochemical Studies: It is used in studies to understand metal-ligand interactions in biological systems.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and specialty materials.
Environmental Applications: Investigated for its role in catalytic processes for environmental remediation.
Mécanisme D'action
The compound exerts its effects through coordination chemistry, where the iron(2+) ion interacts with ligands to form stable complexes. The molecular targets include various substrates in catalytic reactions, where the iron center facilitates electron transfer and bond formation/breaking processes. Pathways involved include redox cycles and ligand exchange mechanisms.
Comparaison Avec Des Composés Similaires
- Iron(2+) cyclopenta-2,4-dien-1-ide complexes with different phosphanyl ligands.
- Iron(3+) cyclopenta-2,4-dien-1-ide complexes.
- Other transition metal cyclopentadienyl complexes.
Uniqueness:
- Ligand Environment: The specific combination of cyclopentadienyl and dicyclohexylphosphanyl ligands provides unique electronic and steric properties.
- Catalytic Activity: Exhibits distinct catalytic behaviors compared to other iron complexes due to its unique ligand framework.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C43H63FeNP2 |
|---|---|
Poids moléculaire |
711.8 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) |
InChI |
InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-17,26-33,38H,3-14,18-25H2,1-2H3;1-5H;/q2*-1;+2/t38-;;/m1../s1 |
Clé InChI |
ZCLAIXUMNAWCKI-VROLVAQFSA-N |
SMILES isomérique |
CN(C)[C@@H](C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
SMILES canonique |
CN(C)C(C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









